3-chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-Chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound featuring a pyridine ring substituted with a chloro group and a methoxy group, as well as a piperidinyl moiety linked to a 1,3,4-oxadiazole ring
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazoles can interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Given the broad range of activities associated with 1,3,4-oxadiazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to the aforementioned biological activities, such as those involved in bacterial growth, tumor growth, viral replication, and oxidative stress responses.
Result of Action
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives , the effects could potentially include inhibition of bacterial growth, reduction of tumor growth, inhibition of viral replication, and reduction of oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the piperidinyl and oxadiazole moieties. These components are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using catalysts, and employing purification techniques to achieve a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines or piperidines.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine: is structurally similar to other oxadiazole-containing compounds, such as those used in antiviral and antibacterial applications.
Uniqueness:
The presence of the chloro and methoxy groups on the pyridine ring, along with the specific piperidinyl and oxadiazole moieties, distinguishes this compound from others in its class, potentially leading to unique biological and chemical properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c15-12-7-16-4-1-13(12)20-9-11-2-5-19(6-3-11)8-14-18-17-10-21-14/h1,4,7,10-11H,2-3,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULADSYNXBELAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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